molecular formula C8H17NS2 B12657586 Butyl isopropyldithiocarbamate CAS No. 85938-58-5

Butyl isopropyldithiocarbamate

Cat. No.: B12657586
CAS No.: 85938-58-5
M. Wt: 191.4 g/mol
InChI Key: XKKAHDOWLCACTR-UHFFFAOYSA-N
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Description

Butyl isopropyldithiocarbamate is an organic compound with the molecular formula C8H17NS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Butyl isopropyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a secondary amine, such as isopropylamine, in the presence of an alkyl halide like butyl chloride. The reaction typically occurs under mild conditions and involves the formation of a dithiocarbamate intermediate, which is then alkylated to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Butyl isopropyldithiocarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and alkylating agents such as methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of butyl isopropyldithiocarbamate involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and cellular proteins, leading to inhibition or modification of their activity . The compound’s chelating properties allow it to bind to metal ions, which can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Butyl isopropyldithiocarbamate is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc dimethyldithiocarbamate. it is unique in its specific alkyl groups, which confer distinct chemical properties and reactivity . Similar compounds include:

This compound’s unique structure allows it to form specific metal complexes that are not easily achievable with other dithiocarbamates, making it valuable in specialized applications.

Properties

CAS No.

85938-58-5

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

butyl N-propan-2-ylcarbamodithioate

InChI

InChI=1S/C8H17NS2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

XKKAHDOWLCACTR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)NC(C)C

Origin of Product

United States

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